molecular formula C12H11NOS B2794549 1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one CAS No. 852706-14-0

1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one

Cat. No. B2794549
CAS RN: 852706-14-0
M. Wt: 217.29
InChI Key: ODDBCJISDUPJRO-UHFFFAOYSA-N
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Description

This compound is a derivative of Thiopropamine, a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency .


Synthesis Analysis

The synthesis of similar compounds has been achieved by condensation of equivalent amounts of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one . Another method involves the reaction of thiophen-2-carbaldehyde with rhodanine derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by FT-IR, 1H NMR, 13C NMR, 1H-1H NOESY, EI-MS and elemental analysis . The molecular formula of a similar compound is reported as CHOS .


Chemical Reactions Analysis

The reaction of thiophen-2-carbaldehyde with rhodanine derivatives leads to the synthesis of 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-ones . The resulting (4-oxo-5-thiophen-2-ylmethylen-2-thioxothiazolidin-3-yl)alkane carboxylic acids have been used to acylate the biogenic amine tryptamine and its derivatives .

Mechanism of Action

While the specific mechanism of action for “1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one” is not available, similar compounds like Thiopropamine are likely to be norepinephrine–dopamine reuptake inhibitors and/or releasing agents .

properties

IUPAC Name

1-[5-(2-aminophenyl)thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-8(14)11-6-7-12(15-11)9-4-2-3-5-10(9)13/h2-7H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDBCJISDUPJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one

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